molecular formula C16H19N3O4 B2841507 5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide CAS No. 2415540-54-2

5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B2841507
CAS No.: 2415540-54-2
M. Wt: 317.345
InChI Key: FAEKYWQNIUISDK-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a carboxamide group linked to a 3,4,5-trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,4,5-trimethoxyphenyl with a halogenated pyrimidine precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl moiety is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 3,4,5-trimethoxyphenyl group. This combination imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

5,6-dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-9-10(2)17-8-18-14(9)16(20)19-11-6-12(21-3)15(23-5)13(7-11)22-4/h6-8H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKYWQNIUISDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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